SR18662
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Overview
Description
SR18662 is a novel small-molecule compound that has shown significant potential in inhibiting the growth of colorectal cancer cells both in vitro and in vivo . It was developed through optimization efforts based on the structure of ML264, another small-molecule compound that inhibits Krüppel-like factor 5 (KLF5), a zinc finger transcription factor overexpressed in human colorectal cancer specimens .
Preparation Methods
The preparation of SR18662 involves high-throughput screening and optimization based on the structure of ML264 . The synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that enhance its inhibitory potency against colorectal cancer cells .
Chemical Reactions Analysis
SR18662 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its efficacy.
Scientific Research Applications
SR18662 has several scientific research applications, particularly in the field of cancer therapy:
Mechanism of Action
The exact molecular mechanism of action of SR18662 is still under investigation. it is believed to be a covalent and irreversible modifier of its target protein(s), likely acting upon an active-site cysteine residue in its native target(s) . This compound treatment reduces the expression of cyclins and components of the MAPK and WNT signaling pathways, leading to increased apoptosis and reduced proliferation of colorectal cancer cells .
Comparison with Similar Compounds
SR18662 is compared with other similar compounds, such as ML264 and SR15006 . While ML264 and SR15006 are also inhibitors of KLF5, this compound has shown improved efficacy in reducing the viability of multiple colorectal cancer cell lines . The unique properties of this compound, such as its ability to increase the number of apoptotic cells and reduce the expression of key signaling pathway components, make it a more potent inhibitor compared to its analogues .
Similar Compounds
- ML264
- SR15006
These compounds share structural similarities with this compound but differ in their inhibitory potency and efficacy against colorectal cancer cells .
Properties
Molecular Formula |
C16H19Cl2N3O4S |
---|---|
Molecular Weight |
420.305 |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C16H19Cl2N3O4S/c1-26(24,25)21-8-6-20(7-9-21)16(23)11-19-15(22)5-3-12-2-4-13(17)14(18)10-12/h2-5,10H,6-9,11H2,1H3,(H,19,22)/b5-3+ |
InChI Key |
WUJBXFXHDUVSFM-HWKANZROSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR18662; SR 18662; SR-18662 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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